Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
CAS No.: 1254365-79-1
Cat. No.: VC2895692
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1254365-79-1 |
---|---|
Molecular Formula | C10H10Cl2O3 |
Molecular Weight | 249.09 g/mol |
IUPAC Name | methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3 |
Standard InChI Key | VWPJQLPZFIYXCG-UHFFFAOYSA-N |
SMILES | COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES | COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl |
Introduction
Structural Characteristics and Physical Properties
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate contains several key functional groups that define its reactivity and properties. The presence of a dichlorophenyl group, a hydroxyl function, and a methyl ester moiety creates a molecule with multiple centers for potential chemical modifications and interactions.
Key Structural Features
The compound possesses three primary functional groups:
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A 3,4-dichlorophenyl ring that provides aromatic character and halogen substitution
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A hydroxyl group (-OH) that offers hydrogen bonding capability
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A methyl ester group that can participate in various esterification and transesterification reactions
Physical Properties and Identifiers
The following table summarizes the key physical properties and chemical identifiers of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate:
Property | Value |
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CAS Number | 1254365-79-1 |
Molecular Formula | C10H10Cl2O3 |
Molecular Weight | 249.09 g/mol |
IUPAC Name | methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3 |
Standard InChIKey | VWPJQLPZFIYXCG-UHFFFAOYSA-N |
SMILES | COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES | COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl |
PubChem Compound ID | 119030984 |
Synthesis Methods and Chemical Reactions
Chemical Transformations
Drawing from the chemistry of similar compounds, Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate can participate in several important chemical transformations:
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Saponification: The methyl ester group can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid, similar to the transformation observed in related propanoate derivatives .
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Hydrazinolysis: Reaction with hydrazine hydrate can potentially convert the methyl ester to the corresponding hydrazide, as observed with similar methyl ester compounds .
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Hydroxyl group modifications: The hydroxyl group can be converted to other functional groups, such as acetates or imidate derivatives, through reactions with acetic anhydride or trichloroacetonitrile respectively .
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Coupling reactions: The compound could potentially undergo coupling reactions to form amides or peptide bonds when reacted with amines or amino acid esters through DCC (dicyclohexylcarbodiimide) or azide coupling methods, similar to what has been observed with related hydroxypropanoate derivatives .
Analytical Characterization
Spectroscopic Analysis
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize compounds like Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate and confirm their structures.
For related hydroxypropanoate derivatives, 1H NMR typically shows characteristic signals for the methyl ester group (OCH3) in the range of δ 3.4-3.7 ppm, the methine proton (CH) around δ 4.2-4.5 ppm, and the hydroxyl group proton which often appears as a broad singlet that can shift depending on concentration and solvent .
In the 13C NMR spectrum, we would expect signals for the carbonyl carbon (C=O) around δ 175-177 ppm, the methoxy carbon (OCH3) around δ 52-54 ppm, and the methine carbon (CH) in the range of δ 47-50 ppm .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry would be valuable techniques for analyzing the purity and identity of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate. These methods can provide retention time data and mass spectral information that are useful for compound identification and quality control.
Research Trends and Future Perspectives
The current research landscape for compounds like Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate shows several promising directions:
Structure-Activity Relationship Studies
Further investigation into structure-activity relationships would be valuable for understanding how the specific arrangement of the dichlorophenyl group and hydroxypropanoate moiety contributes to the compound's properties and potential biological activities. Such studies could lead to the development of more potent derivatives with enhanced biological properties.
Synthetic Applications
The reactivity of the functional groups in Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate makes it a potentially useful building block in synthetic organic chemistry. The compound could serve as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biological Evaluation
Given the anticancer properties observed in related compounds, a systematic evaluation of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate's biological activities would be a logical next step. This could include screening for anticancer, antimicrobial, or enzyme inhibitory properties to uncover potential therapeutic applications.
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